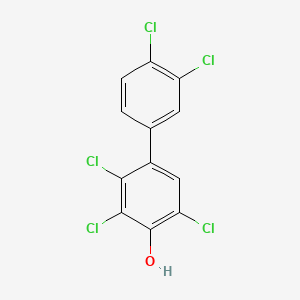

4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl

Descripción general

Descripción

4-Hydroxy-2,3,3’,4’,5-Pentachlorobiphenyl (4-OH-CB107) is a hydroxylated metabolite of polychlorinated biphenyls (PCBs). PCBs and their hydroxylated metabolites (OH-PCBs) have been detected in tissues of both wild animals and humans . Several previous studies have suggested adverse effects of OH-PCBs on the endocrine and nervous systems in mammals .

Synthesis Analysis

The synthesis of 4-OH-CB107 involves the metabolism of certain PCB congeners. Some PCB congeners are known to be metabolized to hydroxylated PCBs (OH-PCBs) in the liver . The metabolites extracted from the reaction mixtures containing rat CYP1A1, rat CYP2B1, or human CYP2B6 were mixed with the appropriate concentrations of the standard 4-OH-CB107 .Molecular Structure Analysis

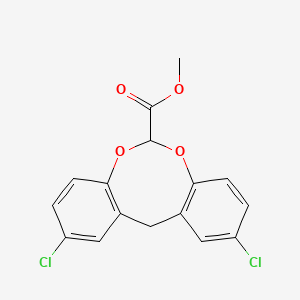

The molecular structure of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl can be found in various chemical databases .Chemical Reactions Analysis

The chemical reactions involving 4-OH-CB107 primarily occur in the liver of adult male Wistar rats . The mRNA expression profile in the liver of these rats treated with 4-OH-CB107 revealed changes in the expression of genes involved in the circadian rhythm and fatty acid metabolism .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl can be found in various chemical databases .Aplicaciones Científicas De Investigación

Disruption of Circadian Rhythm and Fatty Acid Metabolism

Research has shown that 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl (4-OH-CB107) can affect the liver transcriptome in rats, implicating a disruption in circadian rhythm and fatty acid metabolism . This compound alters the expression of genes related to the body’s internal clock and lipid processing, which could have implications for understanding the effects of environmental pollutants on these biological systems.

Reproductive and Developmental Toxicology

In utero exposure to 4-OH-CB107 has been linked to significant changes in developmental landmarks, steroid hormone levels, and estrous cyclicity in rats . This suggests that the compound may act as an endocrine disruptor, affecting reproductive health and development, which is crucial for assessing the risks of PCB exposure in wildlife and humans.

Antibacterial Applications

Preliminary bioassays indicate that derivatives of 4-hydroxycoumarin, which share a similar hydroxylated structure with 4-OH-CB107, exhibit a broad spectrum of antibacterial effects . This points to the potential of 4-OH-CB107 and its analogs to serve as lead compounds in the development of new antibacterial drugs.

Antifungal and Antibacterial Activity

Synthesized analogs of 4-hydroxy-2-quinolone, structurally related to 4-OH-CB107, have shown antifungal activity against pathogenic fungi like Aspergillus flavus, as well as antibacterial activity against bacteria such as Staphylococcus aureus and Escherichia coli . This highlights the compound’s potential in creating treatments for fungal and bacterial infections.

Molecular Docking and Drug Discovery

Molecular docking studies suggest that the hydroxypyrone ring, a feature present in compounds related to 4-OH-CB107, can form effective interactions with target proteins like β-tubulin . This capability is significant for drug discovery, where the binding affinity of molecules to biological targets is a key factor in developing therapeutic agents.

Liver Injury and Toxicological Studies

The dose-dependent increase in plasma leucine aminopeptidase levels in rats treated with 4-OH-CB107 indicates the onset of liver damage . This finding is significant for toxicological studies, as it provides a biomarker for liver injury caused by hydroxylated PCBs.

Endocrine System Research

The effects of 4-OH-CB107 on hormone levels and estrous cycles in rats point to its influence on the endocrine system . Studying these effects can contribute to our understanding of how environmental contaminants interact with hormone regulation and potentially lead to disorders.

Mecanismo De Acción

The mechanism of action of 4-OH-CB107 involves disruption of the circadian rhythm and fatty acid metabolism. It affects the expression of genes such as nuclear receptor subfamily 1, group D, member 1, aryl hydrocarbon receptor nuclear translocator-like protein 1, cryptochrome circadian clock 1, and enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase .

Safety and Hazards

4-Hydroxy-2,3,3’,4’,5-Pentachlorobiphenyl has been associated with potential health risks. Exposure to this compound may induce liver injury as well as disrupt the circadian rhythm and peroxisome proliferator-activated receptor-related fatty acid metabolism . It has also been associated with long-term effects on behavior and neurodevelopment .

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,6-trichloro-4-(3,4-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)12(18)11(17)10(6)16/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNCTWHUJUDFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165175 | |

| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl | |

CAS RN |

152969-11-4 | |

| Record name | 4-Hydroxy-2,3,3′,4′,5-pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152969-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152969114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107) and where does it come from?

A1: 4-OH-CB107 is a hydroxylated metabolite of certain polychlorinated biphenyls (PCBs), specifically CB-105 and CB-118. [] PCBs are human-made chemicals that were widely used in various industrial applications but are now recognized as persistent organic pollutants due to their toxicity and bioaccumulation potential. While no longer produced, they persist in the environment and can be metabolized into compounds like 4-OH-CB107, which have their own toxicological profiles. [, , , , ]

Q2: How does 4-OH-CB107 interact with biological systems and what are the potential consequences?

A2: While the exact mechanisms of action are still being investigated, studies show that 4-OH-CB107 can disrupt endocrine function, particularly impacting thyroid hormone levels. [, ] Research using rat models has demonstrated that in utero exposure to 4-OH-CB107 can lead to a decrease in both maternal and fetal thyroid hormone levels. [] Additionally, 4-OH-CB107 exposure has been linked to alterations in brain development and function, as observed in behavioral changes and altered neurotransmitter levels in rat models. [] Furthermore, there is evidence suggesting potential effects on female reproductive health, with studies demonstrating prolonged estrous cycles and altered estradiol levels in rats exposed to 4-OH-CB107 in utero. []

Q3: How does the structure of 4-OH-CB107 compare to its parent PCB congeners, and how does this impact its activity?

A3: 4-OH-CB107 is a metabolite of PCBs like CB-105 and CB-118, meaning it shares a similar structure but with a crucial difference: the presence of a hydroxyl group. [, ] This structural difference contributes to 4-OH-CB107 having a reduced potential for activating the aryl hydrocarbon receptor (AhR) compared to its parent congeners. [] AhR activation is a key mechanism through which certain PCBs exert their toxic effects. Therefore, while 4-OH-CB107 might have a lower dioxin-like toxicity, it exhibits distinct toxicological properties, particularly affecting neurodevelopment, endocrine function, and potentially reproductive health. [, , ]

Q4: How is 4-OH-CB107 distributed and eliminated from the body?

A4: While detailed pharmacokinetic data in humans is limited, studies in rats indicate that 4-OH-CB107 can cross the placental barrier and accumulate in fetal tissues, including the liver, brain, and plasma. [] This suggests potential risks for developing organisms exposed to this compound. Research on the elimination pathways and half-life of 4-OH-CB107 is ongoing.

Q5: Can exposure to 4-OH-CB107 be assessed, and what have studies revealed?

A5: 4-OH-CB107 can be measured in biological samples like maternal serum, enabling the assessment of exposure levels. [, ] Research indicates a positive correlation between prenatal 4-OH-CB107 levels and specific sex hormone levels in male infants, suggesting potential endocrine-disrupting effects early in life. [] Additionally, studies have shown that consumption of fatty fish from the Baltic Sea, a known source of environmental contaminants, can lead to increased plasma levels of 4-OH-CB107 in humans. [] This highlights the potential for dietary exposure to this PCB metabolite.

Q6: What are the implications of 4-OH-CB107 for human health?

A6: Given its persistence in the environment, potential for bioaccumulation, and documented effects on hormone levels, brain development, and potentially reproductive health in animal models, 4-OH-CB107 raises concerns for human health. [, , , ] While further research is needed to fully elucidate the risks associated with human exposure, the available evidence warrants attention and efforts to minimize exposure to this PCB metabolite.

Q7: Are there any known alternatives or substitutes for products or processes that contribute to 4-OH-CB107 exposure?

A7: While PCBs themselves are no longer produced in many countries, their legacy persists in the environment. Efforts to minimize exposure to 4-OH-CB107 should focus on reducing the release of PCBs into the environment through proper waste management and remediation of contaminated sites. [] Additionally, promoting sustainable and less hazardous alternatives in industries where PCBs were once used is crucial for preventing future exposure to these persistent pollutants.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.